molecular formula C29H28N4O4 B5567238 N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1,2-dimethyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)vinyl]benzamide

N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1,2-dimethyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)vinyl]benzamide

Cat. No. B5567238
M. Wt: 496.6 g/mol
InChI Key: XPEKPBFSPMOGRD-RKFHHQNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1,2-dimethyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)vinyl]benzamide is a useful research compound. Its molecular formula is C29H28N4O4 and its molecular weight is 496.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.21105539 g/mol and the complexity rating of the compound is 840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

Research on the synthesis of new compounds and their applications in various fields, such as photostabilizers for polymers or potential medicinal applications, demonstrates the broad interest in developing novel chemical entities with specific functions. For instance, the synthesis of new thiophene derivatives showed their efficacy as photostabilizers for poly(vinyl chloride), indicating the potential for chemical compounds to enhance material properties (Balakit et al., 2015). Similarly, novel pyridine derivatives were prepared and subjected to molecular docking screenings, revealing moderate to good binding energies, suggesting potential for further exploration in drug development (Flefel et al., 2018).

Chemical Properties and Reactions

Studies on the reactions and properties of specific chemical groups provide valuable knowledge for designing and synthesizing new compounds with desired characteristics. For example, research on the methanol-incorporated photoaddition of certain compounds with alkenes and dienes highlighted unique reaction pathways and products, offering insights into photochemical reactions (Kubo et al., 1987). Another study focused on the synthesis and properties of ortho-linked polyamides based on specific ether-carboxylic acids, demonstrating the influence of chemical structure on material properties (Hsiao et al., 2000).

properties

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(1,2-dimethylindol-3-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4/c1-19-23(22-12-8-9-13-25(22)33(19)2)18-30-32-29(35)24(31-28(34)21-10-6-5-7-11-21)16-20-14-15-26(36-3)27(17-20)37-4/h5-18H,1-4H3,(H,31,34)(H,32,35)/b24-16+,30-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEKPBFSPMOGRD-RKFHHQNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C(=CC3=CC(=C(C=C3)OC)OC)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.